molecular formula C9H8Br2O3 B099999 3-(2,4-Dibromophenoxy)propanoic acid CAS No. 15773-91-8

3-(2,4-Dibromophenoxy)propanoic acid

Cat. No.: B099999
CAS No.: 15773-91-8
M. Wt: 323.97 g/mol
InChI Key: WRFWWHNTWKKWPU-UHFFFAOYSA-N
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Description

3-(2,4-Dibromophenoxy)propanoic acid is a brominated aromatic compound featuring a propanoic acid backbone substituted with a 2,4-dibromophenoxy group at the third carbon (Figure 1).

Properties

CAS No.

15773-91-8

Molecular Formula

C9H8Br2O3

Molecular Weight

323.97 g/mol

IUPAC Name

3-(2,4-dibromophenoxy)propanoic acid

InChI

InChI=1S/C9H8Br2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)

InChI Key

WRFWWHNTWKKWPU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OCCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
3-(2,4-Dibromophenoxy)propanoic acid 2,4-dibromophenoxy at C3 of propanoic acid ~307.9 (estimated) High lipophilicity due to bromine; potential stability in biological systems.
2-(2,4-Dibromophenoxy)propanoic acid 2,4-dibromophenoxy at C2 of propanoic acid ~307.9 Positional isomer; altered acidity (pKa) and reactivity compared to C3-substituted analog.
3-(2,4-Dihydroxyphenyl)propanoic acid 2,4-dihydroxyphenyl at C3 182.17 Antioxidant and cardioprotective properties; identified as a gut microbiota metabolite .
3-(3,5-Dibromo-4-substituted-phenyl)propanoic acid 3,5-dibromo-4-substituted phenyl at C3 ~422.8 (varies with substituents) Increased steric hindrance and lipophilicity; potential for unique receptor interactions.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-hydroxy-3-methoxyphenyl at C3 196.20 Antimicrobial and anti-inflammatory activity; isolated from medicinal plants .

Key Research Findings

Bioactivity and Metabolic Pathways
  • Antioxidant and Cardiovascular Effects: Phenylpropanoic acids with hydroxyl groups, such as 3-(2,4-dihydroxyphenyl)propanoic acid, exhibit cardioprotective properties. These metabolites are associated with reduced atherosclerotic risk and improved cardiovascular health scores in clinical studies . Brominated analogs like 3-(2,4-dibromophenoxy)propanoic acid may lack direct antioxidant activity but could show enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
  • Anticancer Potential: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrate structure-dependent anticancer activity, suggesting that brominated variants could be explored for similar applications. Bromine atoms may enhance DNA intercalation or enzyme inhibition .
Physicochemical Properties
  • Lipophilicity: Bromine substituents significantly increase logP values, as seen in 3-(2,4-dibromophenoxy)propanoic acid (~3.5 estimated), compared to hydroxylated analogs like 3-(2,4-dihydroxyphenyl)propanoic acid (logP ~1.2). This impacts bioavailability and tissue distribution .
  • Acidity: The electron-withdrawing bromine atoms lower the pKa of the carboxylic acid group, enhancing solubility in physiological pH ranges compared to non-halogenated analogs .

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